2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide
Overview
Description
2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Discovery and Synthesis
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds similar to 2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide, has shown potent and selective Met kinase inhibitors properties. These compounds have demonstrated complete tumor stasis in specific human gastric carcinoma xenograft models following oral administration, leading to their advancement into clinical trials due to favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Spectroscopic Properties and Antipathogenic Activity
Research into thiourea derivatives, related to this compound, has explored their synthesis, characterization by elemental analysis, IR, and NMR spectroscopy, and testing for interaction with bacterial cells. These studies have revealed significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating the potential of these derivatives for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescence and Sensing Applications
Investigations into new fluorophores based on polyether N,N‘-[oxybis(3-oxapentamethylenoxy)-2-phenyl]bis(9-anthracenecarbonamide) and its analogues have synthesized compounds that show significant fluorescence intensity increases upon complexation with alkaline-earth-metal ions. This "off-on" fluorescence characteristic, derived from strong binding modes, suggests applications in sensing and molecular probes (Morozumi, Anada, & Nakamura, 2001).
Material Development
The synthesis of semiaromatic polyamides containing carboxyl units from derivatives like 2-(bis(4-hydroxyphenyl)methyl)benzoic acid has led to materials with high glass transition temperatures, demonstrating good thermal mechanical performance. Such polymers have potential uses in composite materials and as compatibilizers due to their enhanced interfacial adhesion properties (Zhang et al., 2017).
Biological Evaluation
A series of novel derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising activity, highlighting their potential for further exploration as antimicrobial agents (Velupillai, Shingare, & Mane, 2015).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-methyl-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12(20-15-10-8-13(17)9-11-15)16(19)18(2)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCQMAMJFDGPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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